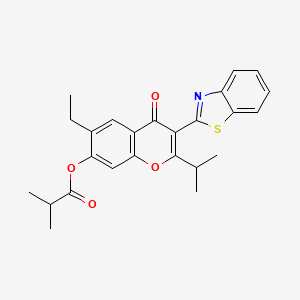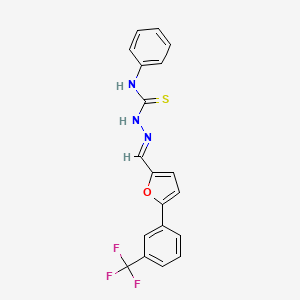
3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that features a benzothiazole moiety, a chromenone core, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling and esterification.
Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Preparation of Chromenone Intermediate: The chromenone core is synthesized via the Pechmann condensation, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling and Esterification: The final step involves coupling the benzothiazole and chromenone intermediates, followed by esterification with 2-methylpropanoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound can be used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole and chromenone moieties may play a role in binding to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole moiety and exhibit similar chemical reactivity.
Chromenone Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone core and have comparable properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate apart is the combination of the benzothiazole and chromenone moieties within a single molecule, along with the ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H25NO4S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-2-propan-2-ylchromen-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C25H25NO4S/c1-6-15-11-16-19(12-18(15)30-25(28)14(4)5)29-23(13(2)3)21(22(16)27)24-26-17-9-7-8-10-20(17)31-24/h7-14H,6H2,1-5H3 |
Clave InChI |
VSDOJWFTSTWNMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate](/img/structure/B11984744.png)
![4-Bromo-N'-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11984754.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984760.png)
![(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984761.png)


![9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984785.png)




![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984818.png)

![Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11984827.png)
